molecular formula C14H23N B13367362 1'-Methylspiro[adamantane-2,3'-pyrrolidine]

1'-Methylspiro[adamantane-2,3'-pyrrolidine]

Cat. No.: B13367362
M. Wt: 205.34 g/mol
InChI Key: XUYCDONIELSCFK-UHFFFAOYSA-N
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Description

1’-Methylspiro[adamantane-2,3’-pyrrolidine] is a compound that features a unique spiro structure, combining the adamantane and pyrrolidine moieties. The adamantane structure is known for its rigidity and stability, while the pyrrolidine ring adds a degree of flexibility and reactivity. This combination makes 1’-Methylspiro[adamantane-2,3’-pyrrolidine] an interesting subject for various scientific studies and applications.

Preparation Methods

The synthesis of 1’-Methylspiro[adamantane-2,3’-pyrrolidine] typically involves the reaction of adamantane derivatives with pyrrolidine under specific conditions. One common method includes the use of a halogenated adamantane derivative, which undergoes a nucleophilic substitution reaction with pyrrolidine. The reaction conditions often require a solvent such as dichloromethane and a base like potassium carbonate to facilitate the reaction .

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods are designed to produce the compound in larger quantities while maintaining high purity and consistency.

Chemical Reactions Analysis

1’-Methylspiro[adamantane-2,3’-pyrrolidine] can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed are often ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions are common, especially when halogenated derivatives are used.

Scientific Research Applications

1’-Methylspiro[adamantane-2,3’-pyrrolidine] has found applications in various fields of scientific research:

Mechanism of Action

The mechanism by which 1’-Methylspiro[adamantane-2,3’-pyrrolidine] exerts its effects is often related to its interaction with specific molecular targets. For instance, in antiviral applications, it may inhibit viral replication by interfering with viral proteins or enzymes. The compound’s rigid structure allows it to fit into specific binding sites, blocking the activity of these targets .

Comparison with Similar Compounds

1’-Methylspiro[adamantane-2,3’-pyrrolidine] can be compared with other adamantane derivatives, such as:

These compounds share the adamantane core structure but differ in their additional functional groups and specific applications. 1’-Methylspiro[adamantane-2,3’-pyrrolidine] stands out due to its spiro configuration, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C14H23N

Molecular Weight

205.34 g/mol

IUPAC Name

1'-methylspiro[adamantane-2,3'-pyrrolidine]

InChI

InChI=1S/C14H23N/c1-15-3-2-14(9-15)12-5-10-4-11(7-12)8-13(14)6-10/h10-13H,2-9H2,1H3

InChI Key

XUYCDONIELSCFK-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(C1)C3CC4CC(C3)CC2C4

Origin of Product

United States

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